Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties and Applications of (R)-1-Aminopentan-2-ol
Introduction: The Significance of (R)-1-Aminopentan-2-ol in Modern Chemistry
(R)-1-Aminopentan-2-ol is a chiral amino alcohol, a class of organic compounds that serves as a fundamental structural backbone for a vast array of natural products and Active Pharmaceutical Ingredients (APIs).[1] These molecules possess both an amine and an alcohol functional group. The stereochemistry, or the specific three-dimensional arrangement of these groups, is frequently critical for the compound's biological activity.[1] This makes molecules like (R)-1-Aminopentan-2-ol highly valuable building blocks, or synthons, in the fields of medicinal chemistry and drug development.[1][2][3] The precise orientation of the amine and hydroxyl groups on the chiral center allows for specific interactions with biological targets such as enzymes and receptors, which is a cornerstone of modern pharmacology.[1] This guide offers a comprehensive examination of the chemical properties, synthesis, analysis, and applications of (R)-1-Aminopentan-2-ol for researchers, scientists, and professionals in drug development.
Core Physicochemical and Structural Properties
(R)-1-Aminopentan-2-ol, also known by its IUPAC name (2R)-1-aminopentan-2-ol, is a bifunctional molecule featuring a primary amine at the C1 position and a hydroxyl group at the C2 position of a pentane chain.[4] The carbon at the C2 position is a stereogenic center, giving the molecule its chirality. The "(R)" designation refers to the absolute configuration at this center, as determined by the Cahn-Ingold-Prelog priority rules.[5][6]
Caption: Chemical structure of (R)-1-Aminopentan-2-ol.
Data Presentation: Key Properties
The following table summarizes the essential computed and experimental data for (R)-1-Aminopentan-2-ol.
| Property | Value | Source |
| IUPAC Name | (2R)-1-aminopentan-2-ol | [4] |
| Molecular Formula | C₅H₁₃NO | [4][7] |
| Molecular Weight | 103.16 g/mol | [4][7] |
| CAS Number | 124368-76-9 | [4] |
| Canonical SMILES | CCCO | [4] |
| InChIKey | ZRUPXAZUXDFLTG-RXMQYKEDSA-N | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 46.3 Ų | [4] |
| XLogP3 | -0.1 | [4] |
Synthesis of Enantiomerically Pure (R)-1-Aminopentan-2-ol
The efficient, stereoselective synthesis of chiral amino alcohols is a paramount challenge in organic chemistry.[8] Traditional chemical methods often require extreme reaction conditions or stoichiometric reducing agents, which can lead to low stereoselectivity and the formation of side products.[2][3] Modern strategies focus on asymmetric synthesis to produce high-purity enantiomers.
Core Synthetic Strategies
-
Asymmetric Reductive Amination of α-Hydroxy Ketones: This is a highly effective method for producing chiral amino alcohols.[2][3] The strategy involves the reduction of an α-hydroxy ketone, in this case, 1-hydroxy-2-pentanone, in the presence of an ammonia source and a chiral catalyst or an engineered enzyme like amine dehydrogenase (AmDH).[2][3] The enzyme's active site directs the addition of the amine from a specific face of the intermediate imine, leading to a high enantiomeric excess of the desired (R) or (S) product.
-
Reduction of α-Amino Acids: A traditional and direct route involves starting from the "chiral pool" of readily available natural α-amino acids.[1] For a related structure, an amino acid like norvaline could be chemically reduced at its carboxylic acid moiety to yield the corresponding amino alcohol.[9] Reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al or Vitride) are effective for this transformation without requiring derivatization of the amino acid.[9]
-
Asymmetric Transfer Hydrogenation: This powerful technique can be used for the synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines using catalysts like ruthenium complexes.[8] This method is notable for its operational simplicity and high enantioselectivity.[8]
Experimental Protocol: Asymmetric Reductive Amination (Biocatalytic)
This protocol describes a generalized, lab-scale procedure for the synthesis of (R)-1-Aminopentan-2-ol using an engineered amine dehydrogenase. The causality behind this choice is the high stereoselectivity and mild reaction conditions offered by biocatalysis.[2][3]
Objective: To synthesize (R)-1-Aminopentan-2-ol from 1-hydroxy-2-pentanone with high enantiomeric excess.
Methodology:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5).[2][3] The high concentration of the ammonia source drives the equilibrium towards product formation.
-
Add the substrate, 1-hydroxy-2-pentanone (1 equivalent).
-
Add the cofactor, NAD⁺ (e.g., 1 mM), and a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH).[2][3] This is a self-validating system; the reaction will not proceed efficiently without continuous regeneration of the active NADH cofactor.
-
-
Enzyme Addition:
-
Introduce the engineered (R)-selective amine dehydrogenase (AmDH) to the reaction mixture. The specific enzyme loading is determined by its activity.
-
-
Reaction Execution:
-
Workup:
-
Terminate the reaction by removing the enzyme, typically through centrifugation or filtration.
-
Extract the aqueous solution with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with brine.
-
-
Purification:
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (R)-1-Aminopentan-2-ol.[1]
-
Caption: Generalized workflow for biocatalytic synthesis.
Spectroscopic Characterization and Chiral Analysis
Confirming the structure and, critically, the enantiomeric purity of (R)-1-Aminopentan-2-ol requires a suite of spectroscopic and analytical techniques.
Expected Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show distinct signals for the protons on the pentane backbone. The protons on the chiral carbon (C2) and the adjacent methylene group (C1) would appear as complex multiplets due to diastereotopic effects. The amine (NH₂) and hydroxyl (OH) protons would present as broad singlets, with chemical shifts dependent on solvent and concentration.[10]
-
¹³C NMR: The spectrum would display five unique signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be characteristic of a primary amine, a secondary alcohol, and an aliphatic chain.[10]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300-3400 cm⁻¹) and N-H stretches (around 3300-3500 cm⁻¹). A C-N stretch would be visible in the 1000-1200 cm⁻¹ region, and a C-O stretch would appear around 1050-1150 cm⁻¹.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) would reveal the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight of 103.16 g/mol .[7]
Protocol: Determination of Enantiomeric Excess (ee)
The measurement of enantiomeric excess is crucial to validate the success of an asymmetric synthesis.[11] Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.
Objective: To quantify the ratio of (R)- and (S)-1-Aminopentan-2-ol in a synthesized sample.
Methodology:
-
Derivatization (Optional but common):
-
Instrument Setup:
-
Equip an HPLC system with a chiral stationary phase (CSP) column (e.g., polysaccharide-based). The choice of column is critical and must be screened for its ability to resolve the specific enantiomers.
-
Set up a mobile phase, typically a mixture of hexane and isopropanol, and optimize the ratio for the best separation.
-
-
Analysis:
-
Inject a prepared sample of the amino alcohol onto the column.
-
Monitor the elution profile using a UV detector. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times.
-
-
Quantification:
-
Integrate the area under each of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Caption: Workflow for determining enantiomeric excess via HPLC.
Chemical Reactivity and Stability
The reactivity of (R)-1-Aminopentan-2-ol is governed by its two functional groups: the nucleophilic primary amine and the secondary alcohol.
-
Reactions of the Amine Group: The primary amine can undergo standard transformations such as N-acylation with acid chlorides or anhydrides, N-alkylation, and condensation with aldehydes or ketones to form imines.
-
Reactions of the Alcohol Group: The secondary hydroxyl group can be acylated to form esters, alkylated to form ethers, or oxidized using mild oxidizing agents (e.g., PCC) to yield the corresponding α-amino ketone, (R)-1-aminopentan-2-one.[12]
-
Stability and Incompatibilities: The compound is generally stable under standard conditions but is hygroscopic.[13] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13][14]
Applications in Drug Development and Research
Chiral amino alcohols are indispensable synthons in the pharmaceutical industry.[1][2][3] They are key structural motifs in a wide range of drugs, including beta-blockers, antivirals, and anticancer agents.[1] For example, the side-chain of the blockbuster anticancer drug Taxol contains a chiral amino alcohol moiety.[1] While specific, large-scale applications of (R)-1-Aminopentan-2-ol are not widely documented in public literature, its value lies in its potential as a chiral building block. Researchers can leverage its defined stereochemistry to construct more complex chiral molecules, potentially reducing the need for difficult chiral separations later in a synthetic route.[15] Its structure makes it a candidate for developing novel ligands, catalysts, or as a fragment in drug discovery campaigns targeting proteins where specific hydrogen bonding and stereochemical recognition are critical.
Safety and Handling
-
Hazard Classification (GHS):
-
Handling and Storage:
-
Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][16]
-
Avoid contact with skin, eyes, and clothing.[13] Do not breathe mist, vapors, or spray.[14]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[13][17] The material is hygroscopic and may be air-sensitive, so storage under an inert atmosphere is recommended.[13][17]
-
Conclusion
(R)-1-Aminopentan-2-ol represents a valuable and versatile chiral building block for chemical synthesis. Its defined stereochemistry and bifunctional nature provide a powerful tool for constructing complex molecular architectures with high stereochemical fidelity. A thorough understanding of its properties, synthetic routes, and analytical requirements is essential for leveraging its full potential in research and the development of next-generation pharmaceuticals. The continued development of efficient and highly selective synthetic methods, particularly biocatalytic approaches, will further enhance the accessibility and utility of this important synthon.
References
-
Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10975424, (R)-1-Aminopentan-2-ol. Retrieved from [Link]
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ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95299, 1-Aminopentan-2-ol. Retrieved from [Link]
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Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8052–8059. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12551760, 1-Aminopentan-2-one. Retrieved from [Link]
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ResearchGate. (n.d.). Introduction to basic stereochemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
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Chemistry LibreTexts. (2021). 5.3: Chirality and R/S Naming System. Retrieved from [Link]
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